4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole
Overview
Description
4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole is a chemical compound characterized by its unique molecular structure, which includes a chloromethyl group, a methyl group, and a nitrophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of a suitable precursor, such as a β-ketoester, in the presence of a dehydrating agent like p-toluenesulfonic acid. The reaction conditions often require heating the mixture in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and optimization.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products
Mechanism of Action
The mechanism by which 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Chloromethyl-5-methyl-oxazole
4-Chloromethyl-2-(4-nitrophenyl)-oxazole
5-Methyl-2-(3-nitrophenyl)-oxazole
Uniqueness: 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole stands out due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-nitrophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-10(6-12)13-11(17-7)8-3-2-4-9(5-8)14(15)16/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUSLNOUZIOSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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